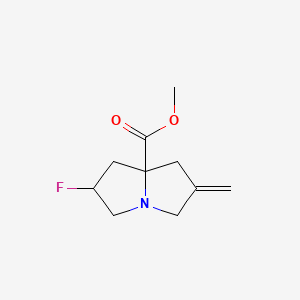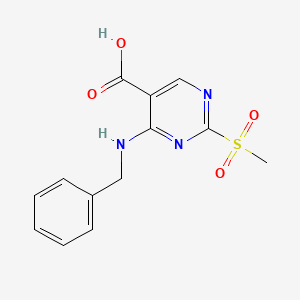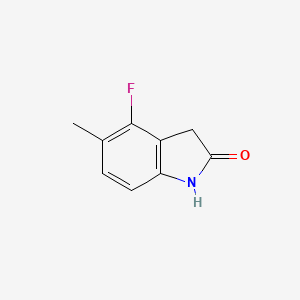![molecular formula C9H10N2S B13670106 (2-Methylbenzo[d]thiazol-4-yl)methanamine](/img/structure/B13670106.png)
(2-Methylbenzo[d]thiazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylbenzo[d]thiazol-4-yl)methanamine is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by a methyl group attached to the benzothiazole ring and an amine group attached to the methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzo[d]thiazol-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzothiazole and formaldehyde.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Procedure: The 2-methylbenzothiazole is reacted with formaldehyde in the presence of hydrochloric acid, leading to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions: (2-Methylbenzo[d]thiazol-4-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
(2-Methylbenzo[d]thiazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It has been explored for its antimicrobial and antifungal properties.
作用機序
The mechanism of action of (2-Methylbenzo[d]thiazol-4-yl)methanamine, particularly in medicinal applications, involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters, potentially alleviating symptoms of neurodegenerative and mood disorders .
類似化合物との比較
2-Methylbenzothiazole: Lacks the methanamine group but shares the benzothiazole core.
4-Methylbenzothiazole: Similar structure but with the methyl group in a different position.
Benzothiazole: The parent compound without any additional substituents.
Uniqueness: (2-Methylbenzo[d]thiazol-4-yl)methanamine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent .
特性
分子式 |
C9H10N2S |
|---|---|
分子量 |
178.26 g/mol |
IUPAC名 |
(2-methyl-1,3-benzothiazol-4-yl)methanamine |
InChI |
InChI=1S/C9H10N2S/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5,10H2,1H3 |
InChIキー |
XLGFFVBUPQBPPC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2S1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)

![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)

![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)


![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)


![1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)


